molecular formula C17H15ClF3N5O3 B3041106 N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide CAS No. 260798-64-9

N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide

Cat. No.: B3041106
CAS No.: 260798-64-9
M. Wt: 429.8 g/mol
InChI Key: ISIRHPSKFBNQDO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. While its specific mechanism of action is an area of active investigation, its molecular structure suggests potential as a key tool for probing complex biological pathways. Compounds featuring a trifluoromethylpyridine moiety and complex carboxamide structure are often explored for their ability to modulate central nervous system (CNS) targets. Specifically, this compound is provided to the research community to facilitate studies investigating the role of specific receptors in neurological disorders. Research indicates that modulating receptors such as metabotropic glutamate (mGlu) receptors can influence both symptomatic presentation and underlying disease mechanisms in conditions like Parkinson's disease . These receptors modulate key neurotransmitter systems, including glutamatergic, GABAergic, and dopaminergic pathways, and are implicated in mechanisms of neurodegeneration and neuroinflammation . As such, this compound may offer research value in developing new broad-spectrum agents that target the pathophysiology of motor and non-motor symptoms, as well as the neuroinflammatory components of CNS diseases. It is intended for in vitro research to elucidate these complex mechanisms.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O3/c18-13-4-3-11(10-14(13)26(28)29)23-16(27)25-8-6-24(7-9-25)15-12(17(19,20)21)2-1-5-22-15/h1-5,10H,6-9H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIRHPSKFBNQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a tetrahydropyrazine core substituted with a chloro-nitrophenyl moiety and a trifluoromethyl-pyridine group . Its molecular formula is C17H14Cl2F3N5O2SC_{17}H_{14}Cl_{2}F_{3}N_{5}O_{2}S with a molecular weight of 480.29 g/mol. The presence of these functional groups contributes to its reactivity and biological activity .

Research indicates that compounds similar to this compound may inhibit bacterial growth by targeting 4'-phosphopantetheinyl transferases (PPTases) , which are crucial for bacterial viability . The tetrahydropyrazine structure allows for various chemical transformations, potentially leading to derivatives with enhanced biological activities.

Antimicrobial Properties

Compounds within the same class as N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine have demonstrated significant antimicrobial and antifungal properties . For instance, derivatives of tetrahydropyrazines have been shown to act as inhibitors of bacterial enzymes, suggesting their potential in treating infections .

Interaction Studies

Interaction studies reveal that this compound may effectively bind with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action and guiding further modifications to improve efficacy .

Comparative Analysis of Similar Compounds

The following table summarizes several compounds structurally related to N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine:

Compound NameStructural FeaturesBiological Activity
N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamideTetrahydropyrazine core, tertiary butyl groupAntimicrobial
5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanolPiperazine derivativeAntitumor
4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamideContains oxadiazole and thiadiazoleAntimicrobial

These compounds illustrate the diversity within this chemical class while highlighting the unique features of N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine and its potential biological profile enhancements due to specific halogen substitutions and carbothioamide functionality .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide exhibit notable antimicrobial properties . Specifically, derivatives of tetrahydropyrazines have been shown to inhibit bacterial growth by targeting essential enzymes like phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .

Case Study: Inhibition of Bacterial Enzymes

A study highlighted the effectiveness of tetrahydropyrazine derivatives in inhibiting PPTases, suggesting that this compound may function similarly, warranting further investigation into its mechanism of action.

Potential Antitumor Applications

The compound's structural analogs have demonstrated antitumor activity , particularly through interactions with cellular pathways involved in cancer progression. For instance, certain piperazine derivatives have been linked to inhibiting tumor cell proliferation .

Comparative Analysis of Antitumor Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamideTetrahydropyrazine core, tertiary butyl groupAntimicrobial
5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanolPiperazine derivativeAntitumor

Interaction with Biological Targets

Understanding the interaction of this compound with biological targets is crucial for elucidating its potential therapeutic roles. Studies suggest that the compound may effectively bind to enzymes and receptors involved in metabolic processes .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic synthesis techniques, which allow for the creation of various derivatives with potentially enhanced biological activities.

Synthetic Pathways

Common methods include:

  • Nucleophilic substitution reactions
  • Cyclization techniques
    These methods require precise control over reaction conditions to optimize yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several carboxamide derivatives reported in the evidence. Key comparisons are summarized below:

Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Biological Activity Key Findings
N-(4-Chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide Tetrahydropyrazine-carboxamide - 4-Chloro-3-nitrophenyl
- 3-(Trifluoromethyl)pyridin-2-yl
Unknown (inferred potential TRPV1 modulation) Nitro group may enhance electron-withdrawing effects, influencing receptor interactions.
BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) Tetrahydropyrazine-carboxamide - 4-tertiarybutylphenyl
- 3-Chloropyridin-2-yl
TRPV1 antagonist; inhibits acid- and capsaicin-induced pain (IC₅₀ = 6–35 nM) High CNS penetration; oral bioavailability (t₁/₂ ~1 h in rats). Tertiary butyl group enhances lipophilicity.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-carboxamide - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- 3-(Trifluoromethyl)phenyl
Not explicitly stated (supplier data) Dual trifluoromethyl groups likely increase metabolic stability and membrane permeability.
ML267 (Piperazine-carbothioamide) Piperazine-carbothioamide - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- 4-Methoxypyridin-2-yl
Bacterial phosphopantetheinyl transferase (PPTase) inhibitor Blocks secondary metabolism in bacteria (IC₅₀ = 0.5 µM). Methoxy group improves solubility.

Substituent Effects on Activity

  • Nitro vs.
  • Trifluoromethyl positioning : The 3-(trifluoromethyl)pyridin-2-yl group in the target compound mirrors substituents in ’s piperazine-carboxamide, suggesting shared resistance to enzymatic degradation.
  • Core ring saturation : Tetrahydropyrazine (partially saturated) vs. piperazine (fully saturated) may influence conformational flexibility and receptor interactions.

Physicochemical Properties

Property Target Compound BCTC ML267
Molecular Weight ~450 g/mol (estimated) 407.9 g/mol 468.2 g/mol
LogP (predicted) ~3.5 (high due to CF₃ and nitro groups) 4.1 3.8
Solubility Low (nitro group reduces polarity) Moderate (tertiary butyl enhances lipophilicity) Low (dual CF₃ groups)

Q & A

Basic: What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and tetrahydropyrazine cores. Key steps include:

  • Core Formation : Coupling 3-(trifluoromethyl)pyridine-2-carboxylic acid derivatives with tetrahydropyrazine intermediates via carboxamide bond formation using coupling agents like HBTU or EDC·HCl (as seen in analogous syntheses) .
  • Nitrophenyl Integration : Introducing the 4-chloro-3-nitrophenyl group via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis, requiring inert conditions (e.g., THF or DMF, 60–80°C) .
  • Purification : Use silica gel chromatography (hexanes/EtOAC with 0.25% Et3N) to isolate intermediates, followed by recrystallization for final purity .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation of the tetrahydropyrazine ring and substituent orientation (e.g., as demonstrated for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, R-factor = 0.058) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm regiochemistry (e.g., distinguishing nitro and trifluoromethyl group positions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 496.99 for a related carboxamide) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • TRPV1 Receptor Binding : Use fluorescent calcium flux assays in HEK293 cells expressing TRPV1 to evaluate antagonist activity (e.g., BCTC, a structural analog, showed IC50 = 35 nM) .
  • Enzyme Inhibition : Screen against kinases or phosphatases using ADP-Glo™ or malachite green assays, given the pyridine-carboxamide scaffold’s prevalence in kinase inhibitors .
  • Cytotoxicity : Employ MTT assays in primary human fibroblasts to assess off-target effects .

Advanced: How can structure-activity relationships (SAR) be explored for the trifluoromethyl and nitro groups?

Methodological Answer:

  • Trifluoromethyl Modifications : Synthesize analogs replacing -CF3 with -CH3, -Cl, or -CN to assess impacts on lipophilicity (logP) and metabolic stability (e.g., liver microsome assays). The -CF3 group enhances metabolic resistance by reducing oxidative degradation .
  • Nitro Group Positioning : Compare 3-nitro vs. 4-nitro isomers using molecular docking (e.g., AutoDock Vina) to identify steric/electronic effects on target binding .
  • Data Analysis : Use Free-Wilson or Hansch analysis to quantify contributions of substituents to bioactivity .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations (e.g., rapid hepatic clearance due to nitro group reduction) .
  • Metabolite Identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect metabolites (e.g., nitro-to-amine conversion) that may alter activity .
  • Species-Specific Differences : Test in murine vs. humanized TRPV1 models to account for receptor heterogeneity, as seen in VR1 knockout mice studies .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate diastereomers .
  • Asymmetric Catalysis : Employ Pd-catalyzed C–N coupling with Josiphos ligands to favor desired enantiomers (e.g., >90% ee achieved in piperazine derivatives) .
  • Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., L-tartaric acid) to enrich one enantiomer .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to identify bound proteins .
  • Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) upon compound binding .
  • In Vivo Imaging : Use 18F^{18}F-labeled analogs for PET imaging in rodent models to track biodistribution and target occupancy .

Advanced: What in vivo models are appropriate for studying neuropathic pain modulation?

Methodological Answer:

  • Chronic Constriction Injury (CCI) Model : Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) in rats, comparing wild-type and TRPV1-knockout cohorts .
  • Dose Optimization : Administer compound intraperitoneally (1–10 mg/kg) and measure plasma half-life to align dosing intervals with pharmacokinetic profiles .
  • Histopathology : Evaluate spinal cord microgliosis via Iba1 immunohistochemistry to confirm anti-inflammatory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide

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